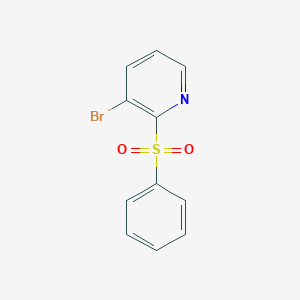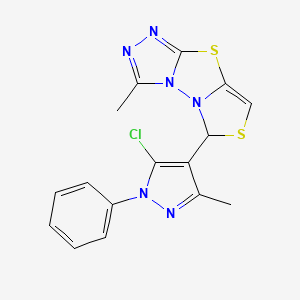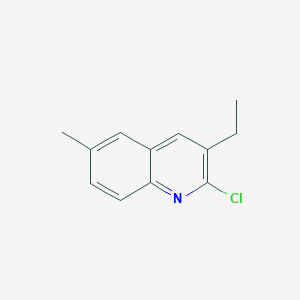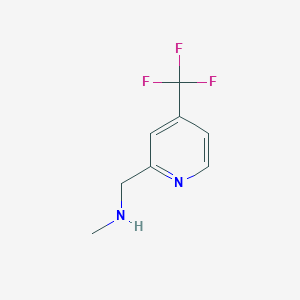
3-Bromo-2-(phenylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(phenylsulfonyl)pyridine: is an organic compound with the molecular formula C11H8BrNO2S It is a derivative of pyridine, substituted with a bromine atom at the third position and a phenylsulfonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylsulfonyl)pyridine typically involves the bromination of 2-(phenylsulfonyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(phenylsulfonyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-2-(phenylsulfonyl)pyridine.
Coupling Reactions: Products are typically biaryl compounds, where the pyridine ring is connected to another aromatic ring.
Scientific Research Applications
Chemistry: 3-Bromo-2-(phenylsulfonyl)pyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action for 3-Bromo-2-(phenylsulfonyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The phenylsulfonyl group can also influence the reactivity of the pyridine ring by withdrawing electron density, thus affecting the overall reactivity of the compound.
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a phenylsulfonyl group.
2-(Phenylsulfonyl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
Uniqueness: 3-Bromo-2-(phenylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
950693-95-5 |
|---|---|
Molecular Formula |
C11H8BrNO2S |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-bromopyridine |
InChI |
InChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
AHNKORKLONCCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)


![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)





